3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid
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Overview
Description
3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a phenyl group, an oxolane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenylpyrazole.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions. For example, 1-phenylpyrazole can be acylated using acyl chlorides or anhydrides to form 1-phenylpyrazole-3-carbonyl chloride.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via cyclization reactions involving diols and appropriate reagents.
Coupling Reaction: The final step involves coupling the 1-phenylpyrazole-3-carbonyl chloride with oxolane-3-carboxylic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the oxolane ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or oxolane rings.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Substituted phenyl derivatives, such as nitrophenyl or halophenyl pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a ligand in biochemical assays to investigate the activity of various enzymes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for designing inhibitors or modulators of specific biological pathways, particularly those involving pyrazole or oxolane derivatives.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole-3-carboxylic acid: Lacks the oxolane ring, making it less versatile in terms of functional group interactions.
Oxolane-3-carboxylic acid: Lacks the pyrazole ring, reducing its potential for aromatic interactions.
3-(Phenylamino)oxolane-3-carboxylic acid: Similar but lacks the pyrazole ring, which may affect its binding properties and reactivity.
Uniqueness
3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid is unique due to the combination of the pyrazole and oxolane rings, providing a diverse set of functional groups that can participate in various chemical and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(1-phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(16-15(14(20)21)7-9-22-10-15)12-6-8-18(17-12)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFDESAKPFYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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